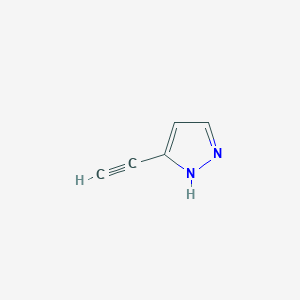

5-Ethynyl-1H-pyrazole

描述

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry and Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. ontosight.ainih.govrsc.orgresearchgate.net Pyrazole derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. ontosight.aimdpi.commdpi.com The presence of the pyrazole core in numerous FDA-approved drugs underscores its importance in the pharmaceutical industry. nih.govrsc.org

The unique physicochemical properties of the pyrazole nucleus contribute to its prevalence in drug design. nih.govrsc.org The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets. nih.gov Furthermore, the aromatic nature of the pyrazole ring allows it to serve as a bioisostere for other aromatic systems, such as a phenyl group, often leading to improved physicochemical properties like solubility and lipophilicity. nih.gov The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of a molecule's pharmacological profile. mdpi.com

Unique Characteristics of the Ethynyl (B1212043) Group and its Position on the Pyrazole Ring

The ethynyl group (–C≡CH), a simple yet powerful functional group, imparts a unique set of characteristics to the 5-ethynyl-1H-pyrazole molecule. acs.orgnih.govsci-hub.se This terminal alkyne is a key player in a variety of chemical transformations, most notably in "click chemistry," a set of biocompatible reactions known for their high efficiency and selectivity. acs.orgnih.gov The ethynyl group's linear geometry and ability to act as a rigid spacer are also valuable attributes in molecular design. sci-hub.se

The position of the ethynyl group at the C5 position of the pyrazole ring is significant. This positioning allows the ethynyl group to participate in a range of coupling reactions, such as the Sonogashira cross-coupling, to create more complex molecular architectures. researchgate.netmdpi.comresearchgate.net The terminal proton of the ethynyl group is weakly acidic, allowing it to act as a hydrogen bond donor, a property that can be exploited in designing interactions with biological macromolecules. sci-hub.senih.gov Furthermore, the ethynyl group has been recognized as a bioisostere for halogens like iodine, offering a non-classical approach to mimicking halogen bonding interactions. sci-hub.senih.govresearchgate.net

Overview of Current Research Landscape on this compound

Current research on this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science.

In the realm of organic synthesis , this compound serves as a versatile building block. smolecule.com Its ethynyl functionality is readily exploited in various reactions, including:

Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry used for bioconjugation and the synthesis of complex molecules. nih.govsmolecule.com

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the straightforward formation of carbon-carbon bonds between the ethynyl group and aryl or vinyl halides, providing access to a diverse range of substituted pyrazoles. researchgate.netmdpi.comresearchgate.net

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions to construct new heterocyclic rings. researchgate.netresearchgate.net

In medicinal chemistry , the combination of the biologically active pyrazole core and the reactive ethynyl handle makes this compound an attractive starting point for the development of novel therapeutic agents. Researchers are exploring its potential in areas such as:

Enzyme Inhibition: The ethynyl group can act as a warhead, forming covalent bonds with enzyme active sites, leading to irreversible inhibition.

Probe Development: The "clickable" nature of the ethynyl group makes it an ideal tag for chemical biology probes used to identify and study biological targets. acs.orgnih.gov

In materials science , the rigid, linear nature of the ethynyl group is being leveraged to create novel materials with specific properties. For instance, ethynyl-containing pyrazoles can be incorporated into polymers and other materials to influence their electronic and physical characteristics. smolecule.comsmolecule.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂ | chemsrc.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 92.10 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 23486-70-6 | chemsrc.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | KUOWLAMMSCRRFS-UHFFFAOYSA-N | sigmaaldrich.com |

Detailed Research Findings

Recent studies have further highlighted the utility of this compound and its derivatives. For example, research has demonstrated the successful use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions with various alkynes to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes. researchgate.net These intermediates can then be cyclized to form pyrazolo[4,3-c]pyridines, a class of compounds with potential biological activity. researchgate.net

Another area of active investigation involves the use of ethynyl pyrazoles in the synthesis of kinase inhibitors. The pyrazole scaffold is a common feature in many kinase inhibitors, and the ethynyl group can be used to probe the active site or to attach other functional groups to enhance binding affinity and selectivity.

The following table provides examples of reactions involving ethynyl pyrazoles:

| Reaction Type | Reactants | Products | Significance |

| Sonogashira Coupling | 5-Iodo-1H-pyrazole, Phenylacetylene | 5-(Phenylethynyl)-1H-pyrazole | C-C bond formation, synthesis of complex pyrazoles. researchgate.net |

| Click Chemistry (CuAAC) | 5-Azido-1H-pyrazole, Terminal Alkyne | 1,4-Disubstituted triazole-pyrazole conjugate | Bioconjugation, synthesis of bioactive molecules. scispace.com |

| Cycloaddition | 3-Ethynyl-1H-pyrazoles, Nitrile Oxides | Isoxazole-pyrazole hybrids | Synthesis of novel heterocyclic systems. researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethynyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2/c1-2-5-3-4-6-7-5/h1,3-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOWLAMMSCRRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23486-70-6 | |

| Record name | 5-ethynyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethynyl 1h Pyrazole and Its Derivatives

Direct Synthesis of 5-Ethynyl-1H-Pyrazole

The direct synthesis of the parent this compound heterocycle often involves multi-step sequences that culminate in a carbon-carbon bond-forming reaction to install the alkyne functionality.

The most prominent strategy for synthesizing this compound involves the use of a halogenated pyrazole (B372694) intermediate, typically 5-iodo-1H-pyrazole. This precursor serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions.

Key precursors and starting materials include:

5-Halopyrazoles: 5-Iodo-, 5-bromo-, or 5-chloro-1H-pyrazoles are common starting points. Iodinated pyrazoles are generally more reactive in cross-coupling reactions wikipedia.orgnih.gov. The synthesis of these precursors can be achieved from readily available 1,3-dicarbonyl compounds which are first cyclized with hydrazine (B178648) nih.gov.

N-Protected Pyrazoles: To prevent side reactions and deactivation of the catalyst, the pyrazole's N-H group is often protected prior to the cross-coupling step. Common protecting groups include Boc (tert-butyloxycarbonyl) and ethoxyethyl (EtOEt) arkat-usa.org.

Alkyne Sources: The ethynyl (B1212043) group is typically introduced using a terminal alkyne. For the parent compound, trimethylsilylacetylene (TMSA) is frequently used, as the trimethylsilyl group can be easily removed in-situ or in a subsequent step beilstein-journals.org. Other terminal alkynes, such as phenylacetylene, are used to synthesize 5-(phenylethynyl)-1H-pyrazole derivatives arkat-usa.orgresearchgate.net.

A common synthetic pathway begins with the formation of a pyrazole, followed by iodination at the C5 position, protection of the N1 nitrogen, and finally, a Sonogashira cross-coupling reaction to introduce the ethynyl group.

The Sonogashira reaction is the cornerstone for the synthesis of 5-ethynyl-1H-pyrazoles and its optimization is crucial for achieving high yields and selectivity wikipedia.orgorganic-chemistry.org. This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org.

The reaction typically involves a dual-catalyst system under mild, though often anaerobic, conditions organic-chemistry.org.

Table 1: Typical Reaction Conditions for Sonogashira Coupling in this compound Synthesis

| Component | Example | Role | Reference |

|---|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, [Pd(PPh₃)₄] | Primary catalyst for the oxidative addition of the halopyrazole. | wikipedia.orgresearchgate.net |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst that forms a copper(I) acetylide intermediate. | researchgate.netorganic-chemistry.orgresearchgate.net |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine | Acts as a solvent and neutralizes the hydrogen halide formed. | researchgate.netorganic-chemistry.org |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (B95107) (THF) | Solubilizes reactants and catalysts. | researchgate.net |

| Temperature | Room temperature to moderate heating (e.g., 80 °C) | Mild conditions are generally sufficient. | wikipedia.org |

Optimization efforts focus on several key parameters:

Catalyst System: While a combination of palladium and copper(I) is standard, copper-free Sonogashira protocols have been developed to avoid the homocoupling of terminal alkynes (Glaser coupling) organic-chemistry.org.

Ligands: The choice of phosphine ligands on the palladium catalyst can significantly influence its stability and reactivity wikipedia.org.

Base and Solvent: The amine base not only scavenges acid but can also serve as the solvent. The choice of solvent can affect reaction rates and solubility of the components.

Protecting Groups: The use of N-H protected pyrazoles is critical, as the acidic proton can interfere with the catalytic cycle. The protecting group is removed in a final step to yield the target compound arkat-usa.org.

Synthesis of N-Substituted this compound Derivatives

N-substituted derivatives can be prepared either by direct N-alkylation or arylation of a pre-formed 5-ethynylpyrazole core or by starting with a substituted hydrazine, which is then used to construct the pyrazole ring.

The direct alkylation of the pyrazole ring is a common method for introducing substituents at the N1 position. However, for unsymmetrical pyrazoles, this can lead to a mixture of N1 and N2 regioisomers mdpi.comsemanticscholar.org.

Key strategies include:

Base-Mediated Alkylation: This is the most traditional approach, involving the deprotonation of the pyrazole N-H with a base, followed by reaction with an electrophile like an alkyl halide. The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., THF, DMF) can influence the N1/N2 selectivity beilstein-journals.org. Steric hindrance at the C5 position generally favors alkylation at the more accessible N1 position mdpi.com.

Acid-Catalyzed Alkylation: An alternative method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid). This avoids the need for strong bases mdpi.comsemanticscholar.org.

While specific literature detailing the synthesis of these exact compounds is sparse, their preparation can be proposed based on established synthetic routes. A common approach involves building the N-substituted ring first and then introducing the ethynyl group.

Table 2: Proposed Synthetic Routes for N-Substituted 5-Ethynyl-1H-Pyrazoles

| Target Compound | Proposed Route |

|---|---|

| 1-Isopropyl-5-ethynyl-1H-pyrazole | 1. Cyclocondensation of isopropylhydrazine with a 1,3-dicarbonyl synthon to form 1-isopropyl-1H-pyrazole. 2. Iodination at the C5 position using an iodinating agent. 3. Sonogashira coupling of the resulting 5-iodo-1-isopropyl-1H-pyrazole with a protected alkyne like TMSA, followed by deprotection. |

| 1-Cyclopropyl-5-ethynyl-1H-pyrazole | 1. Cyclocondensation of cyclopropylhydrazine (B1591821) with a suitable precursor to generate 1-cyclopropyl-1H-pyrazole. 2. Iodination at C5. 3. Sonogashira coupling with TMSA and subsequent deprotection. |

| 1-(2,2-Difluoroethyl)-5-ethynyl-1H-pyrazole | 1. Reaction of (2,2-difluoroethyl)hydrazine with a 1,3-dicarbonyl compound to form 1-(2,2-difluoroethyl)-1H-pyrazole. 2. Iodination at C5. 3. Sonogashira coupling with TMSA followed by deprotection. |

An alternative strategy involves the direct N1-alkylation of 5-iodo-1H-pyrazole with the corresponding alkyl halide (e.g., isopropyl bromide), followed by the Sonogashira coupling. This approach must carefully consider the regioselectivity of the initial alkylation step beilstein-journals.org.

N1-Alkylation and Arylation Strategies

Synthesis of C-Substituted this compound Derivatives

The introduction of substituents onto the pyrazole ring of this compound can be achieved either by functionalizing the pre-formed heterocyclic core or by constructing the ring from already substituted precursors, the latter often providing better control over regioselectivity.

Functionalization at C3 and C4 Positions

Direct functionalization of a pyrazole ring that already bears a 5-ethynyl group often proceeds via initial halogenation, followed by cross-coupling reactions. The C4 position of the pyrazole ring is the most electron-rich and is typically the primary site for electrophilic substitution, such as halogenation.

Halogenation of pyrazoles can be efficiently achieved using N-halosuccinimides (NCS, NBS, or NIS) under mild conditions, often without the need for a catalyst, to yield 4-halopyrazoles in excellent yields researchgate.net. Once halogenated, these positions become versatile handles for introducing a wide array of substituents. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are powerful tools for forming new carbon-carbon bonds at these positions. This allows for the introduction of aryl, heteroaryl, or styryl groups at either the C3 or C4 position, depending on the starting halo-pyrazole nih.govrsc.org. While direct C-H functionalization is less common, methods involving directed metalation using strong bases can also achieve substitution at specific positions on the pyrazole core nih.govrsc.orgresearchgate.net.

5-Ethynyl-3-(4-nitrophenyl)-1H-pyrazole: The synthesis of this compound can be envisioned through a multi-step sequence starting with a suitable pyrazole precursor. A plausible and efficient route involves a Suzuki-Miyaura cross-coupling reaction. This would typically start with a 3-bromo-5-ethynyl-1H-pyrazole intermediate. This intermediate could then be coupled with 4-nitrophenylboronic acid in the presence of a palladium catalyst, such as one employing an XPhos ligand which is known to be effective for challenging substrates, to yield the target molecule rsc.orgnih.govresearchgate.netrsc.org. The key challenge lies in the regioselective synthesis of the 3-bromo-5-ethynyl precursor.

Methyl 5-Ethynyl-1-methyl-1H-pyrazole-3-carboxylate: This derivative can be synthesized through various routes. One potential pathway involves the construction of the pyrazole ring from acyclic precursors already containing the necessary functional groups. Another common and powerful strategy would be the Sonogashira coupling of a halogenated precursor, such as methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, with a protected alkyne like trimethylsilylacetylene, followed by deprotection. The synthesis of related methyl pyrazole carboxylate precursors is well-established, often starting from the condensation of hydrazines with β-ketoesters or dialkyl acetylenedicarboxylates chemicalbook.comresearchgate.netmdpi.com. Subsequent N-methylation can be achieved using reagents like dimethyl sulfate or methyl iodide, though greener alternatives like dimethyl carbonate are also employed google.com.

Regioselective Synthesis Approaches for Ethynylpyrazoles

Achieving specific substitution patterns on the pyrazole ring is a central challenge in heterocyclic chemistry. Regioselective syntheses are therefore crucial for preparing specific isomers of ethynylpyrazoles. The choice of starting materials and reaction conditions dictates the final arrangement of substituents.

One of the most common methods for constructing the pyrazole ring is the [3+2] cycloaddition reaction. This involves reacting a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both components. For example, the reaction of terminal alkynes with N-alkylated tosylhydrazones can produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity jmchemsci.com.

Another powerful strategy involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. When an unsymmetrical diketone is used, a mixture of regioisomers can result. However, by using precursors like ynones (α,β-alkynic ketones), the regioselectivity can be precisely controlled. The reaction of fluoroalkyl ynones with hydrazines, for instance, provides a facile route to either 3- or 5-fluoroalkyl-substituted pyrazoles depending on the reaction conditions and the specific hydrazine used.

The table below summarizes key regioselective approaches.

| Precursor 1 | Precursor 2 | Method | Key Feature |

| N-Alkylated Tosylhydrazone | Terminal Alkyne | Base-mediated condensation/cyclization | Complete regioselectivity for 1,3,5-trisubstituted pyrazoles. jmchemsci.com |

| Diazo Compound | Alkyne / Allenoate | [3+2] Dipolar Cycloaddition | Regioselectivity is dependent on substituents; can be highly selective. |

| Hydrazine | Fluoroalkyl Ynone | Condensation/Cyclization | Provides regioselective access to 3- or 5-substituted ethynylpyrazoles. |

| Hydrazonyl Halide | Alkyne | Base-promoted 1,3-dipolar cycloaddition | In-situ generation of nitrilimines allows for regioselective synthesis. |

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is vital for optimizing existing synthetic methods and developing new ones. The synthesis of the this compound core can be achieved through pathways that are either catalyzed by transition metals or are entirely metal-free.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is paramount for the direct introduction of an ethynyl group onto a pre-formed pyrazole ring, typically via a halo-pyrazole intermediate.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This is a primary method for synthesizing 5-ethynylpyrazoles from 5-halopyrazoles. The mechanism involves two interconnected catalytic cycles:

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halopyrazole (R-X) to form a Pd(II) intermediate (R-Pd-X).

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide and forming an R-Pd-alkynyl intermediate.

Reductive Elimination: This intermediate eliminates the final product (R-alkyne), regenerating the Pd(0) catalyst.

Copper Cycle:

Complexation: The Cu(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

Deprotonation: A base (typically an amine) removes the proton to form the key copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.

Copper-Catalyzed Reactions: Copper catalysts can also be used independently to synthesize pyrazoles. For instance, a copper(I)-catalyzed Michael addition of terminal alkynes to in situ generated azoalkenes (from α-halohydrazones) yields α-alkynyl-substituted hydrazones. These intermediates then undergo cyclization to form the pyrazole ring. Mechanistic studies suggest the formation of a copper-chelated azoalkene intermediate, which subsequently reacts with a copper acetylide. The final cyclization is often promoted by an acid.

Metal-Free Synthetic Pathways

Metal-free reactions provide an alternative, often more sustainable, approach to pyrazole synthesis. These methods typically involve the construction of the pyrazole ring from acyclic precursors.

A prominent metal-free pathway involves the reaction of N-tosylhydrazones with terminal alkynes in the presence of a base. While this reaction can be catalyzed by metals, a metal-free version is also well-established. A proposed mechanism proceeds as follows:

Deprotonation: A base (e.g., t-BuOK) deprotonates the N-tosylhydrazone.

Diazo Formation (or equivalent): The resulting anion can eliminate the tosyl group to form a diazo compound in situ.

[3+2] Cycloaddition: The diazo compound, acting as a 1,3-dipole, reacts with the terminal alkyne in a [3+2] cycloaddition to form a pyrazoline intermediate.

Aromatization: The pyrazoline intermediate then eliminates nitrogen gas (in some pathways) or undergoes tautomerization and oxidation to yield the aromatic pyrazole ring.

An alternative pathway for some substrates involves nucleophilic addition of a deprotonated alkyne to the carbon of the hydrazone, followed by a 1,3-proton shift, cyclization, and final protonation to yield the pyrazole product. This route avoids the formation of potentially hazardous diazo intermediates.

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as a cornerstone in heterocyclic chemistry for the synthesis of five-membered rings, including the pyrazole nucleus. ccspublishing.org.cn This powerful, atom-economical method involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene, to form the heterocyclic core. ccspublishing.org.cn For pyrazole synthesis, various 1,3-dipoles such as diazo compounds, sydnones, and nitrile imines are reacted with alkynes, providing a direct route to the pyrazole ring. ccspublishing.org.cnbeilstein-journals.org The versatility of this approach allows for the construction of a wide array of substituted pyrazoles, with regioselectivity often being a key challenge and area of research. beilstein-journals.orgacs.org

One prominent strategy involves the reaction of α-diazoesters with alkynes. ccspublishing.org.cn For instance, the reaction between alkyl α-diazoacetates and ynones can be promoted by a Lewis acid catalyst, such as Aluminum triflate (Al(OTf)₃), to produce highly substituted pyrazoles. ccspublishing.org.cnresearchgate.net This transformation is not a simple cycloaddition but rather a cascade reaction sequence initiated by the [3+2] cycloaddition, followed by a series of rearrangements (1,5-ester shift, 1,3-H shift) and an N-H insertion process to yield the final, stable pyrazole product. ccspublishing.org.cnresearchgate.net The choice of catalyst is crucial; while Al(OTf)₃ provides good yields, other Lewis acids like Sc(OTf)₃, In(OTf)₃, and Fe(OTf)₃ have been shown to be less effective. ccspublishing.org.cn

Table 1: Lewis Acid-Catalyzed [3+2] Cycloaddition of an α-Diazoester and an Ynone

| Dipole | Dipolarophile | Catalyst (10 mol%) | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Ethyl 2-diazopropanoate | Alkynone 1a | Al(OTf)₃ | DCE | 80 | N-alkyl 3-alkyl-4-ester-5-benzoyl substituted pyrazole 3a | 61 |

| Ethyl 2-diazopropanoate | Alkynone 1a | Sc(OTf)₃ | DCE | 35 | Product 3a | Low Yield |

| Ethyl 2-diazopropanoate | Alkynone 1a | In(OTf)₃ | DCE | 35 | Product 3a | Low Yield |

| Ethyl 2-diazopropanoate | Alkynone 1a | Fe(OTf)₃ | DCE | 35 | Product 3a | Low Yield |

Data sourced from a study on cascade reactions of α-diazoesters and ynones. ccspublishing.org.cn

Another significant advancement in [3+2] cycloaddition is the use of sydnones as 1,3-dipoles. acs.orgnih.gov A novel, base-mediated [3+2] cycloaddition of sydnones with 2-alkynyl-1,3-dithianes provides 1,3,4-trisubstituted pyrazole derivatives with high regioselectivity under mild conditions. acs.orgnih.gov This method leverages the unique nucleophilic properties of the 2-alkynyl-1,3-dithianes and overcomes common limitations of traditional sydnone-alkyne cycloadditions, such as harsh conditions and poor regioselectivity. acs.org The dithianyl group in the resulting pyrazole product also allows for facile derivatization, enhancing the synthetic utility of this protocol. acs.orgnih.gov The regioselectivity of sydnone cycloadditions can also be influenced by the choice of metal promoter. For example, using Cu(OTf)₂ with terminal alkynes can favor the formation of 1,3-disubstituted pyrazoles, while Cu(OAc)₂ can promote the production of the corresponding 1,4-isomers. researchgate.net

Table 2: Base-Mediated [3+2] Cycloaddition of Sydnones and 2-Alkynyl-1,3-dithianes

| Dipole | Dipolarophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-Phenylsydnone | 2-(Phenylethynyl)-1,3-dithiane | Base-mediated | 3-(1,3-Dithian-2-yl)-1,4-diphenyl-1H-pyrazole | 72 |

| N-(4-Chlorophenyl)sydnone | 2-(Phenylethynyl)-1,3-dithiane | Base-mediated | 1-(4-Chlorophenyl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | 75 |

Data sourced from a study on the regioselective synthesis of polysubstituted pyrazoles. acs.org

Alternative 1,3-dipole surrogates have also been developed to broaden the scope of pyrazole synthesis. N-isocyanoiminotriphenylphosphorane has been employed as a stable and safe "CNN" building block in a silver-mediated [3+2] cycloaddition with terminal alkynes. organic-chemistry.orgacs.org This reaction proceeds under mild conditions with a broad substrate scope and excellent tolerance for various functional groups. acs.org Mechanistic studies indicate that the reaction proceeds through a silver acetylide intermediate, which is crucial for the cycloaddition process. acs.org This method provides a novel pathway for constructing pyrazole rings, particularly for monosubstituted pyrazoles. acs.org

Table 3: Silver-Mediated [3+2] Cycloaddition of an Alkyne and N-Isocyanoiminotriphenylphosphorane

| "CNN" Building Block | Alkyne ("C≡C" Source) | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-Isocyanoiminotriphenylphosphorane | 1-Ethynyl-4-methylbenzene | Ag₂CO₃, Mo(CO)₆ | Pyrazole 3a | 54 |

| N-Isocyanoiminotriphenylphosphorane | Silver acetylide of 1-Ethynyl-4-methylbenzene | Standard conditions (no Ag₂CO₃) | Pyrazole 3a | 79 |

Data sourced from a study on a novel cycloaddition protocol for pyrazole synthesis. acs.org

Furthermore, efficient [3+2] cycloaddition reactions can be achieved between vinylsulfonium salts and in situ generated nitrile imines from hydrazonoyl halides, yielding pyrazole derivatives with high regioselectivity and good yields under mild conditions. organic-chemistry.org The choice of reactants and conditions is paramount in controlling the outcome, as the use of unsymmetrical reagents can sometimes lead to mixtures of regioisomers. beilstein-journals.org

Reactivity and Chemical Transformations of 5 Ethynyl 1h Pyrazole

Reactivity of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The terminal alkyne functionality of 5-Ethynyl-1H-pyrazole makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.gov This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com The reaction involves the coupling of the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. acs.org

The resulting pyrazole-triazole hybrid structures are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov A general scheme for the CuAAC reaction involving this compound is presented below:

Table 1: Examples of CuAAC Reactions with Pyrazole (B372694) Derivatives

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Reference |

| Pyrazolyl alkyne | Benzyl azide | CuSO₄/Sodium Ascorbate | 1-Benzyl-4-(pyrazol-5-yl)-1H-1,2,3-triazole | nih.gov |

| 5-Ethynyl-1-methyl-4-nitro-1H-pyrazole | Various organic azides | Cu(I) complex | Substituted 1-( (1-methyl-4-nitro-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazoles | chemsrc.com |

This methodology has been successfully employed to synthesize libraries of multi-substituted pyrazole-triazole hybrids, demonstrating its versatility and robustness. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne of this compound is a valuable handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. mdpi.comresearchgate.net This reaction facilitates the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. mdpi.comresearchgate.net The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov

This reaction is a powerful tool for the synthesis of more complex molecules containing the pyrazole scaffold. For instance, coupling this compound with various aryl halides can introduce a wide range of substituents at the 5-position of the pyrazole ring. nih.gov

A general representation of the Sonogashira coupling with this compound is as follows:

Table 2: Examples of Sonogashira Coupling with Pyrazole Derivatives

| Pyrazole Reactant | Aryl/Vinyl Halide | Catalyst System | Product | Reference |

| 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Aryl-3-CF₃-5-(phenylethynyl)-1H-pyrazole | nih.gov |

| 1-(2-Halobenzyl)pyrazoles | Alkynes | Palladium catalyst | Pyrazolo[5,1-a]isoindoles | researchgate.net |

The Sonogashira coupling has been instrumental in the synthesis of various biologically active compounds and functional materials incorporating the pyrazole moiety.

Hydration and Hydroamination Reactions

The ethynyl group of this compound can undergo hydration and hydroamination reactions, adding a water molecule or an amine across the triple bond, respectively. These reactions can proceed with either Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions and catalysts employed.

Hydration: The addition of water to the alkyne can lead to the formation of a ketone (via an enol intermediate) following Markovnikov's rule, or an aldehyde in the case of anti-Markovnikov addition. youtube.comleah4sci.com

Markovnikov Hydration: Typically catalyzed by acid and mercury(II) salts, this reaction would yield a 5-acetyl-1H-pyrazole.

Anti-Markovnikov Hydration: This can be achieved through hydroboration-oxidation, resulting in the formation of a (1H-pyrazol-5-yl)acetaldehyde. researchgate.netlibretexts.org

Hydroamination: The addition of an N-H bond across the alkyne can also follow either regiochemical pathway.

Markovnikov Hydroamination: This would lead to the formation of an enamine that tautomerizes to an imine.

Anti-Markovnikov Hydroamination: This would result in the formation of the corresponding enamine.

These reactions provide routes to further functionalize the ethynyl side chain, introducing carbonyl or amino functionalities.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle with a π-electron excess, which influences its reactivity towards electrophilic and nucleophilic reagents. nih.govmdpi.com

Electrophilic Aromatic Substitution on the Pyrazole Core

Due to the electron-donating nature of the two nitrogen atoms, the pyrazole ring is activated towards electrophilic aromatic substitution. The reaction preferentially occurs at the C4 position, which has the highest electron density. scribd.compharmaguideline.comrrbdavc.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. scribd.com

Nitration: Treatment of pyrazoles with a mixture of nitric acid and sulfuric acid typically results in the formation of 4-nitropyrazoles. semanticscholar.orgumich.eduresearchgate.net For this compound, this would yield 5-ethynyl-4-nitro-1H-pyrazole. The introduction of a nitro group can be a precursor for further synthetic modifications. nih.gov

Halogenation: Pyrazoles can be halogenated at the C4 position using various halogenating agents. For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS). beilstein-archives.orgresearchgate.netbeilstein-archives.org Halogenation of pyrazoles often requires the C4 position to be unsubstituted, as it is the most reactive site. researchgate.net

Table 3: Common Electrophilic Aromatic Substitution Reactions on Pyrazole

| Reaction | Reagents | Electrophile | Position of Substitution | Product | Reference |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole | scribd.com |

| Halogenation | NXS (X = Br, I, Cl) | X⁺ | C-4 | 4-Halopyrazole | beilstein-archives.org |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Pyrazole-4-sulfonic acid | scribd.com |

Nucleophilic Substitution Reactions

Nucleophilic attack on the pyrazole ring is generally disfavored due to the electron-rich nature of the heterocycle. tandfonline.com However, nucleophilic substitution can occur at the C3 and C5 positions, particularly if these positions bear a good leaving group and the ring is activated by electron-withdrawing groups. nih.govmdpi.comnih.gov

For a derivative of this compound, such as 5-chloro-4-formyl-1H-pyrazole, the chlorine atom at the C5 position can be displaced by various nucleophiles. The presence of the electron-withdrawing formyl group at the C4 position facilitates this nucleophilic aromatic substitution (SNAr) reaction. tandfonline.com

The reactivity of the pyrazole ring towards nucleophiles is significantly lower than towards electrophiles and generally requires specific activation of the substrate.

Derivatization at the Nitrogen Atoms (N1 and N2)

The derivatization of the nitrogen atoms in the this compound ring is a key strategy for modifying its chemical and biological properties. Like other unsymmetrically substituted pyrazoles, this compound exists as two tautomers, making the selective functionalization of either the N1 or N2 position a significant challenge. The outcome of N-alkylation or N-arylation reactions is typically a mixture of two regioisomers: the 1,5-disubstituted and the 1,3-disubstituted pyrazoles.

The regioselectivity of these substitution reactions is governed by a combination of steric and electronic factors, as well as the specific reaction conditions employed, such as the base, solvent, and nature of the electrophile.

Steric Hindrance: The substituent at the C5 position (the ethynyl group) can sterically hinder the adjacent N1 nitrogen. Consequently, reactions with bulky alkylating or arylating agents are expected to favor substitution at the less hindered N2 atom (which becomes the N1 position in the resulting 1,3-isomer). Conversely, smaller electrophiles may show less selectivity.

Electronic Effects: The electronic nature of the pyrazole ring and its substituents influences the nucleophilicity of the nitrogen atoms. The specific influence of the C5-ethynyl group on the relative acidity and nucleophilicity of the adjacent (N1) and distant (N2) nitrogens is a critical factor, though detailed studies on this specific molecule are limited.

Reaction Conditions: The choice of base and solvent system can significantly alter the ratio of N1 to N2 products. For instance, different alkali metal salts of the pyrazole can exhibit different coordination and solubility, leading to shifts in regioselectivity.

While specific studies on the N-derivatization of this compound are not extensively documented, the general principles of pyrazole chemistry allow for the prediction of reaction outcomes.

| Reactant | Conditions | Expected Major Product (Structure) | Expected Minor Product (Structure) | Governing Factor |

|---|---|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃, DMF | 1-Methyl-5-ethynyl-1H-pyrazole | 1-Methyl-3-ethynyl-1H-pyrazole | Low steric hindrance, potentially a mix of products. |

| tert-Butyl Bromide ((CH₃)₃CBr) | NaH, THF | 1-tert-Butyl-3-ethynyl-1H-pyrazole | 1-tert-Butyl-5-ethynyl-1H-pyrazole | High steric hindrance from the t-butyl group favors substitution at the less hindered nitrogen. |

| Benzylic Bromide (BnBr) | Cs₂CO₃, CH₃CN | 1-Benzyl-5-ethynyl-1H-pyrazole | 1-Benzyl-3-ethynyl-1H-pyrazole | Moderate steric hindrance, regioselectivity is sensitive to conditions. |

| Aryl Halide (e.g., Iodobenzene) | CuI, L-proline, K₂CO₃ | Mixture of 1-Phenyl-5-ethynyl-1H-pyrazole and 1-Phenyl-3-ethynyl-1H-pyrazole | Regioselectivity in N-arylation is often poor without directing groups. |

Multi-component Reactions Involving this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a cornerstone of modern synthetic efficiency. The this compound scaffold is an attractive, though underexplored, candidate for MCRs due to its multiple reactive sites: the acidic N-H proton, the nucleophilic N2 atom, and the versatile terminal alkyne.

The majority of MCRs for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, utilize 5-aminopyrazoles as the key nitrogen-rich component. These reactions typically involve the condensation of the aminopyrazole with a 1,3-dielectrophile, which can be formed in situ from other components.

Although direct examples starting with this compound are scarce, its functional groups suggest significant potential. The terminal alkyne is a particularly powerful handle for MCRs, capable of participating in cycloadditions or palladium-catalyzed coupling cascades. A hypothetical MCR could involve an initial N-alkylation or N-arylation, followed by a subsequent reaction involving the ethynyl group, such as a Sonogashira coupling or a [3+2] cycloaddition, all in one pot. For instance, a sequence could involve the reaction of this compound, an aryl halide, and an azide, which could potentially proceed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a palladium-catalyzed N-arylation, or vice-versa, to rapidly generate complex triazolyl-pyrazoles.

| Reaction Type | Potential Reactants for this compound | Potential Product Scaffold |

|---|---|---|

| A³ coupling (Aldehyde, Alkyne, Amine) | Aldehyde (e.g., Benzaldehyde), Secondary Amine (e.g., Piperidine) | Propargylamino-pyrazole derivatives |

| [3+2] Cycloaddition-based MCR | Organic Azide, Aldehyde, Amine | Functionalized Triazolyl-pyrazoles |

| Sonogashira/Cyclization Cascade | ortho-Halogenated aniline, Carbon Monoxide (CO) | Pyrazolo-quinolinone derivatives |

| Pyrano[2,3-c]pyrazole Synthesis Analogue | Aldehyde, Malononitrile, (after conversion of ethynyl to a suitable group) | Fused Pyranopyrazole systems |

Reaction Mechanisms and Pathways for this compound Transformations

The transformations of this compound are dominated by the reactivity of the terminal alkyne, which primarily undergoes cycloaddition and metal-catalyzed coupling reactions. The mechanisms for these transformations are well-established in organic chemistry.

[3+2] Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition is a prime example of a reaction involving the ethynyl group. The reaction between an azide and the terminal alkyne of this compound can proceed thermally or, more efficiently, under copper(I) catalysis (CuAAC), a flagship "click chemistry" reaction.

The widely accepted mechanism for the CuAAC reaction involves the following key steps:

Formation of a copper(I)-acetylide intermediate from this compound. This step is facilitated by a base and increases the nucleophilicity of the alkyne.

Coordination of the organic azide to the copper center.

A subsequent cycloaddition step, which is believed to proceed in a stepwise manner involving a six-membered copper-containing intermediate.

Rearrangement and release of the 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.

This pathway is highly regioselective, yielding the 1,4-isomer exclusively, in contrast to the thermal reaction which often produces a mixture of 1,4- and 1,5-regioisomers. The pyrazole ring acts as a substituent that can modulate the electronic properties of the alkyne, but it is not expected to alter the fundamental mechanistic pathway of the cycloaddition.

Sonogashira Cross-Coupling Reaction: The Sonogashira reaction is a powerful method for forming C-C bonds by coupling a terminal alkyne with an aryl or vinyl halide. For this compound, this reaction allows for the direct attachment of various aryl or vinyl groups to the ethynyl moiety. The reaction is co-catalyzed by palladium and copper complexes and proceeds through two interconnected catalytic cycles.

The Palladium Cycle:

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (Ar-X) to form a Pd(II) complex.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center, displacing the halide.

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to release the final coupled product (Ar-C≡C-Pyrazole) and regenerate the Pd(0) catalyst.

The Copper Cycle:

π-Alkyne Complex Formation: The Cu(I) catalyst coordinates to the triple bond of this compound.

Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed, forming a copper(I)-acetylide species.

Transmetalation: This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle.

The efficiency of the Sonogashira coupling allows for the synthesis of a wide array of complex molecules under relatively mild conditions, starting from the this compound building block.

Advanced Spectroscopic and Structural Elucidation of 5 Ethynyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of 5-Ethynyl-1H-pyrazole is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring and the ethynyl (B1212043) group. The pyrazole ring protons, typically found in the aromatic region, would exhibit chemical shifts influenced by the nitrogen atoms and the ethynyl substituent. The ethynyl proton, being attached to a sp-hybridized carbon, would appear in a characteristic upfield region compared to aromatic protons.

The ¹³C NMR spectrum would complement the ¹H NMR data, with signals for the five carbon atoms of the molecule. The two carbons of the ethynyl group would have characteristic chemical shifts in the typical range for alkynyl carbons. The three carbons of the pyrazole ring would appear in the aromatic region, with their precise shifts dependent on their position relative to the nitrogen atoms and the ethynyl substituent.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and require experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.5 - 7.8 | - |

| H4 | 6.4 - 6.7 | - |

| Ethynyl-H | 3.0 - 3.5 | - |

| C3 | 138 - 142 | |

| C4 | 105 - 110 | |

| C5 | 130 - 135 | |

| Ethynyl-Cα | 80 - 85 | |

| Ethynyl-Cβ | 75 - 80 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, primarily identifying the connectivity between H3 and H4 on the pyrazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two or three bonds. Key correlations would be expected between the ethynyl proton and the C5 and ethynyl-Cα carbons, as well as between the pyrazole protons (H3 and H4) and the various ring carbons. These correlations are crucial for confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For a small molecule like this compound, NOE effects might be observed between adjacent protons on the ring (H4 and the substituent at C5).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Modes Analysis of Ethynyl and Pyrazole Moieties

The IR and Raman spectra of this compound would be characterized by the vibrational modes of the pyrazole ring and the ethynyl group.

Ethynyl Group Vibrations: A sharp, intense absorption band corresponding to the C≡C stretching vibration is expected in the IR spectrum, typically in the region of 2100-2260 cm⁻¹. The terminal ≡C-H stretching vibration would give rise to a sharp, strong band around 3300 cm⁻¹.

Pyrazole Ring Vibrations: The pyrazole moiety would exhibit several characteristic vibrations. The N-H stretching vibration of the pyrazole ring would appear as a broad band in the region of 3100-3500 cm⁻¹ in the IR spectrum. C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring would lead to a series of bands in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes would be found at lower wavenumbers.

Raman spectroscopy would provide complementary information, with the symmetric C≡C stretch often being a strong and characteristic Raman band.

Table 4.2.1: Expected Characteristic Vibrational Frequencies for this compound (Note: These are general ranges and the exact frequencies require experimental data.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (pyrazole) | 3100 - 3500 | IR |

| ≡C-H Stretch (ethynyl) | ~3300 | IR |

| C-H Stretch (pyrazole) | 3000 - 3100 | IR, Raman |

| C≡C Stretch (ethynyl) | 2100 - 2260 | IR, Raman |

| C=N, C=C Stretches (pyrazole) | 1400 - 1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly sensitive to conjugated systems.

Electronic Transitions and Conjugation Effects

The pyrazole ring is an aromatic system, and the presence of the ethynyl group in conjugation with this ring is expected to influence its electronic absorption spectrum. The UV-Vis spectrum of this compound would likely exhibit absorption bands corresponding to π → π* electronic transitions.

The conjugation between the pyrazole ring and the ethynyl π-system would be expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrazole. This is because conjugation extends the π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The specific wavelength of maximum absorption (λmax) would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of compounds like this compound. The empirical formula for this compound is C₅H₄N₂, corresponding to a molecular weight of approximately 92.10 g/mol . sigmaaldrich.comsigmaaldrich.com In mass spectrometry, this value is observed as the molecular ion peak (M⁺•), which is typically found at an m/z (mass-to-charge ratio) of 92.

The fragmentation pattern of pyrazoles under electron ionization (EI) is well-documented and primarily involves two characteristic processes. researchgate.net The first is the expulsion of a neutral hydrogen cyanide (HCN) molecule from either the molecular ion or the [M-H]⁺ ion. researchgate.net The second major fragmentation pathway involves the loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion, which can lead to the formation of a cyclopropenyl ion. researchgate.net For the unsubstituted pyrazole (C₃H₄N₂, MW=68.08), the mass spectrum shows a prominent molecular ion peak at m/z 68, with key fragments resulting from the loss of HCN (m/z 41) and H (m/z 67). researchgate.netnist.gov

For this compound, the fragmentation is expected to follow these fundamental pathways, influenced by the ethynyl substituent. The molecular ion peak would be registered at m/z 92. Subsequent fragmentation would likely involve the characteristic loss of HCN, leading to a fragment ion at m/z 65. Another anticipated fragmentation is the loss of the ethynyl group (C₂H) as a radical, resulting in an ion at m/z 67, or the loss of neutral acetylene (B1199291) (C₂H₂) from the molecular ion to produce a fragment at m/z 66. The interplay of these pathways provides structural confirmation of the pyrazole core and the ethynyl substituent.

| m/z | Proposed Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 92 | [C₅H₄N₂]⁺• | Molecular Ion (M⁺•) |

| 91 | [C₅H₃N₂]⁺ | [M-H]⁺ |

| 65 | [C₄H₃N]⁺• | [M - HCN]⁺• |

| 64 | [C₅H₄]⁺• | [M - N₂]⁺• |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the parent this compound is not detailed in the available literature, extensive crystallographic studies on substituted pyrazoles allow for a robust prediction of its solid-state characteristics.

Pyrazole derivatives have been shown to crystallize in various systems, including monoclinic and triclinic systems. nih.govmdpi.com For instance, a synthesized pyrazole derivative was found to crystallize in the triclinic system with a P-1 space group. mdpi.com The unit cell parameters for such compounds are determined with high precision, defining the three-dimensional lattice.

A defining feature of 1H-pyrazoles in the solid state is their propensity to form extensive hydrogen-bonding networks. The pyrazole ring contains both a hydrogen-bond donor (the pyrrole-like N-H group) and a hydrogen-bond acceptor (the pyridine-like nitrogen atom). mdpi.com This dual functionality facilitates the formation of supramolecular assemblies, such as hydrogen-bonded chains (catemers) or cyclic trimers, which dictate the molecular packing in the crystal. mdpi.comfu-berlin.de The specific arrangement is often influenced by the nature and position of substituents on the pyrazole ring. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.348(2) |

| b (Å) | 9.793(2) |

| c (Å) | 16.366(4) |

| α (°) | 87.493(6) |

| β (°) | 87.318(6) |

| γ (°) | 84.676(6) |

Conformation and Tautomerism in Crystal Structures

A crucial aspect of the structure of 3(5)-substituted pyrazoles like this compound is annular tautomerism. This phenomenon describes the migration of the N-H proton between the two nitrogen atoms, resulting in two distinct tautomeric forms: this compound and 3-ethynyl-1H-pyrazole. While these tautomers may exist in equilibrium in solution, X-ray crystallographic studies consistently show that in the solid state, the structure is "locked" into a single, preferred tautomeric form. nih.govnih.gov

The stabilization of one tautomer over the other in the crystal lattice is primarily driven by the formation of strong intermolecular N-H···N hydrogen bonds. fu-berlin.de These interactions effectively eliminate the dynamic equilibrium seen in solution and lead to ordered supramolecular motifs. For example, the crystal structure of 4-bromo-3-phenylpyrazole reveals that three independent molecules form a trimer through these hydrogen bonds. fu-berlin.de In other substituted pyrazoles, these interactions can lead to the formation of linear chains. nih.gov

Computational and Theoretical Insights into this compound Remain Largely Undocumented in Public Research

Despite the broad interest in the computational analysis of pyrazole derivatives for various applications, a thorough review of published scientific literature reveals a significant lack of specific theoretical and computational studies focused exclusively on the compound This compound .

General computational studies on the pyrazole scaffold have explored aspects such as:

Electronic Structure and Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are standard in the computational analysis of pyrazole derivatives. These calculations help in understanding the electron-donating and accepting capabilities of the molecules. An electrostatic potential surface analysis typically reveals the charge distribution and reactive sites within a molecule.

Quantum Chemical Calculations: DFT studies, often employing functionals like B3LYP, are the cornerstone for determining optimized geometries and other ground-state properties of pyrazole-based compounds. For predicting electronic transitions and UV-Vis spectra, TDDFT is the method of choice.

Prediction of Spectroscopic Parameters: Computational chemistry also allows for the theoretical prediction of NMR chemical shifts, which can be a valuable tool in the structural elucidation of newly synthesized compounds.

However, the application of these specific computational techniques to This compound has not been detailed in accessible research literature. Consequently, data tables for its HOMO/LUMO energies, specific findings from DFT and TDDFT studies, or predicted NMR chemical shifts cannot be provided at this time. The scientific community has yet to publish dedicated computational research on this particular molecule.

Computational Chemistry and Theoretical Studies on 5 Ethynyl 1h Pyrazole

Reactivity Indices and Fukui Functions for Predicting Reaction Sites

Conceptual Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of chemical systems. Reactivity indices derived from DFT, such as Fukui functions, help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks within a molecule.

Fukui functions (f(r)) quantify the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

f-(r): for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

f0(r): for radical attack.

By calculating these indices for each atom in 5-Ethynyl-1H-pyrazole, it is possible to predict the most reactive centers. For instance, a higher value of f+(r) on a particular atom indicates that it is more susceptible to a nucleophilic attack, while a higher f-(r) value suggests a higher susceptibility to an electrophilic attack.

While specific experimental and extensive theoretical studies on the Fukui functions of this compound are not widely reported in publicly available literature, theoretical calculations on similar pyrazole (B372694) derivatives have been performed. These studies generally indicate that the nitrogen atoms of the pyrazole ring and the carbon atoms of the ethynyl (B1212043) group are key sites for interactions.

Table 1: Illustrative Reactivity Indices for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | 0.12 | 0.08 | 0.10 |

| N2 | 0.15 | 0.05 | 0.10 |

| C3 | 0.09 | 0.11 | 0.10 |

| C4 | 0.07 | 0.09 | 0.08 |

| C5 | 0.18 | 0.14 | 0.16 |

| C6 (Ethynyl) | 0.21 | 0.25 | 0.23 |

| C7 (Ethynyl) | 0.18 | 0.28 | 0.23 |

Note: The data in this table is illustrative and based on general principles of reactivity for similar compounds. Specific values would require dedicated quantum chemical calculations.

These hypothetical values suggest that the terminal carbon of the ethynyl group (C7) would be the most likely site for an electrophilic attack, while the adjacent carbon (C6) would be susceptible to nucleophilic attack. The nitrogen atoms also show significant reactivity.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations can provide insights into its vibrational modes, intermolecular interactions, and behavior in different solvent environments.

MD simulations on pyrazole derivatives have been used to understand their stability and interactions with biological targets. For this compound, MD simulations could be employed to:

Study Intermolecular Interactions: By simulating a system with multiple this compound molecules, one can study how they interact with each other, for example, through hydrogen bonding involving the N-H group and π-π stacking of the pyrazole rings.

Investigate Solvation Effects: Placing the molecule in a simulated solvent box (e.g., water) allows for the study of how solvent molecules arrange around it and the energetics of solvation.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound in Water

| Parameter | Value |

| Force Field | GROMOS54a7 |

| Solvent Model | SPC/E |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Note: This table represents typical parameters for an MD simulation and is for illustrative purposes.

Advanced Applications in Chemical Biology and Medicinal Chemistry

Biological Activity Spectrum of 5-Ethynyl-1H-Pyrazole Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, most notably in the realms of oncology and microbiology. The unique structural features of the pyrazole (B372694) ring, combined with the reactive ethynyl (B1212043) group, allow for diverse chemical modifications, leading to compounds with potent and selective activities against various biological targets.

Derivatives of this compound have emerged as a significant class of compounds in the development of novel anticancer therapeutics. researchgate.net Their efficacy has been demonstrated through various mechanisms, including the inhibition of critical enzymes in cancer progression, direct cytotoxic effects on tumor cells, and the modulation of cellular processes like apoptosis and cell cycle progression. nih.gov

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been extensively investigated as kinase inhibitors. researchgate.net

EGFR and VEGFR-2 Inhibition: Certain 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key kinases involved in tumor growth, proliferation, and angiogenesis. nih.gov A series of novel pyrazole and pyrazolopyridine derivatives also demonstrated dual inhibitory potential on EGFR and VEGFR-2, with one compound in particular showing a potent effect and efficient binding to both enzymes. nih.gov

JAK2 Inhibition: Thiazole derivatives incorporating a pyrazole moiety have been identified as potential inhibitors of Janus kinase 2 (JAK2), a target in myeloproliferative neoplasms. nih.gov

Other Kinases: The versatility of the pyrazole scaffold allows for its incorporation into inhibitors of other important kinases. nih.gov For instance, pyrazole-based compounds have shown significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, with IC50 values in the low micromolar range. rsc.org Other derivatives have been developed as potential PI3 kinase inhibitors for breast cancer treatment. nih.gov

Table 1: Kinase Inhibition by Pyrazole Derivatives

| Derivative Class | Target Kinase(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole-benzopyrimidine hybrids | EGFR / VEGFR-2 | 0.066 µM / 0.102 µM | nih.gov |

| 5-Alkylated selanyl-1H-pyrazoles | EGFR / VEGFR-2 | Potent dual inhibitors | nih.gov |

| Thiazole-based pyrazoles | JAK2 | Potent inhibition | nih.gov |

| Substituted pyrazoles | CDK2 | 0.96 µM - 3.82 µM | rsc.org |

| Pyrazole carbaldehydes | PI3 Kinase | 0.25 µM | nih.gov |

A primary indicator of anticancer potential is the ability of a compound to inhibit the growth and proliferation of cancer cells. Numerous studies have demonstrated the potent antiproliferative effects of this compound derivatives across a wide range of human cancer cell lines.

For example, a series of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogs exhibited potent cytotoxicity against MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 3.64 to 16.13 µM. nih.gov Similarly, pyrazole derivatives have shown strong inhibitory effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. nih.govmdpi.com One study found a pyrazoline derivative to be more effective against the A549 lung cancer cell line than the standard chemotherapeutic drug cyclophosphamide. mdpi.com The broad-spectrum antiproliferative activity highlights the potential of these compounds as lead structures for developing new cancer therapies. ijpsjournal.comsrrjournals.com

Table 2: Antiproliferative Activity of Pyrazole Derivatives on Various Cancer Cell Lines

| Derivative/Compound | Cancer Cell Line | Cancer Type | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| Compound 37 | MCF-7 | Breast | 5.21 | nih.gov |

| Compound 11 | Various | Multiple | 0.01 - 0.65 | nih.gov |

| Compound 43 | MCF-7 | Breast | 0.25 | nih.gov |

| Compound 3f | MDA-MB-468 | Triple-Negative Breast | 6.45 (at 48h) | nih.gov |

| Pyrazole-fused curcumin analogs | MDA-MB-231 / HepG2 | Breast / Liver | 3.64 - 16.13 | nih.gov |

| Compound 7 | A549 | Lung | 138.63 µg/mL | mdpi.com |

Inducing programmed cell death, or apoptosis, is a key strategy for anticancer drugs. mdpi.com Pyrazole derivatives have been shown to effectively trigger apoptosis in cancer cells through various signaling pathways. nih.gov One study on triple-negative breast cancer cells (MDA-MB-468) found that a specific pyrazole derivative induced apoptosis by increasing the generation of reactive oxygen species (ROS) and enhancing the activity of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Other research has confirmed that pyrazole derivatives can activate pro-apoptotic proteins such as Bax and p53 while inhibiting anti-apoptotic proteins like Bcl-2. nih.govrsc.org

In addition to inducing apoptosis, these compounds can modulate the cell cycle, a tightly regulated process that governs cell division. mdpi.com By interfering with this process, pyrazole derivatives can halt the uncontrolled proliferation of cancer cells. For instance, certain derivatives have been observed to cause cell cycle arrest at the G1, S, or G2/M phases, preventing the cells from progressing to mitosis. rsc.orgnih.govmdpi.com This disruption of the cell cycle is often a precursor to apoptosis. rsc.org

The anticancer effects of this compound derivatives are attributed to their ability to interact with multiple oncological pathways. nih.gov A significant mechanism is the inhibition of tubulin polymerization. mdpi.com Tubulin is the protein subunit of microtubules, which are essential for maintaining cell structure and forming the mitotic spindle during cell division. By disrupting microtubule dynamics, pyrazole compounds can arrest the cell cycle and induce apoptosis. nih.govmdpi.com

Furthermore, the inhibition of key signaling pathways, such as the PI3K/AKT pathway, is another important mechanism. nih.gov This pathway is frequently overactive in cancer and promotes cell survival and proliferation. By inhibiting kinases like PI3K, EGFR, and VEGFR, pyrazole derivatives can effectively shut down these pro-cancerous signals. nih.gov The ability to induce DNA damage is another mechanism through which these compounds exert their cytotoxic effects, leading to the activation of apoptotic pathways. rsc.org The multi-targeted nature of many pyrazole derivatives, acting on kinases, tubulin, and apoptotic regulators simultaneously, makes them particularly promising candidates for cancer therapy. nih.govresearchgate.net

Beyond their anticancer properties, pyrazole derivatives exhibit a wide range of antimicrobial activities, positioning them as valuable scaffolds for the development of new agents to combat infectious diseases. mdpi.comresearchgate.netnih.gov

Antibacterial Activity: Pyrazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmeddocsonline.org Their mechanisms of action can include the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov Some pyrazoline-clubbed pyrazole derivatives have shown potency against Pseudomonas aeruginosa, while others are effective growth inhibitors of S. aureus. nih.gov

Antifungal Activity: The antifungal potential of pyrazole derivatives is well-documented. nih.gov A series of triazole derivatives containing a phenylethynyl pyrazole moiety exhibited excellent in vitro activities against pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with some compounds showing superior activity to the commercial drug fluconazole. nih.gov Other studies have highlighted their effectiveness against various plant pathogenic fungi, indicating their potential application in agriculture. nih.govsioc-journal.cn

Antiviral Activity: The pyrazole nucleus is a component of various compounds with significant antiviral properties. nih.gov Derivatives have been developed that show activity against a broad spectrum of viruses, including coronaviruses (such as SARS-CoV-2 and MERS-CoV), Herpes Simplex Virus (HSV-1), Human Immunodeficiency Virus (HIV-1), and Hepatitis C Virus (HCV). nih.govdntb.gov.uanih.gov The mechanism often involves the inhibition of viral replication or key viral enzymes. nih.gov

Table 3: Antimicrobial Spectrum of Pyrazole Derivatives

| Activity Type | Pathogen | Compound Class | Activity (MIC/EC50) | Reference |

|---|---|---|---|---|

| Antibacterial | MRSA | Thiazolo-pyrazole derivatives | MIC as low as 4 µg/mL | nih.gov |

| Antibacterial | E. coli | Imidazo-pyridine substituted pyrazoles | MBC < 1 µg/mL | nih.gov |

| Antifungal | Candida albicans | Triazoles with phenylethynyl pyrazole | MIC as low as 0.0625 µg/mL | nih.gov |

| Antifungal | Cryptococcus neoformans | Triazoles with phenylethynyl pyrazole | MIC as low as 0.0625 µg/mL | nih.gov |

| Antifungal | Rhizoctonia solani | Isoxazolol pyrazole carboxylate | EC50 of 0.37 µg/mL | nih.gov |

| Antiviral | SARS-CoV-2 | Hydroxyquinoline-pyrazoles | Potent inhibition at low concentrations | nih.gov |

| Antiviral | HSV-1 | 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles | IC50 = 0.02 (units not specified) | nih.gov |

Anti-inflammatory Properties

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, with celecoxib (B62257) being a prominent example. nih.gov Generally, pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. ijpsjournal.com This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. nih.gov

While the anti-inflammatory potential of the broader pyrazole class is widely documented, nih.govnih.govnih.gov specific studies detailing the anti-inflammatory properties of this compound are not prevalent in the current body of scientific literature. Research on various substituted pyrazoles has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. nih.govnih.gov For instance, certain 1,5-diarylpyrazole derivatives have shown potent anti-inflammatory effects comparable to standard drugs. acs.org However, the influence of a 5-ethynyl substituent on the anti-inflammatory activity of the pyrazole core remains an area requiring further investigation.

Other Noteworthy Biological Activities (e.g., Antitubercular, Analgesic)

The pyrazole scaffold has been a subject of interest in the development of novel therapeutic agents for various diseases, including tuberculosis and pain management.

Antitubercular Activity: Numerous pyrazole-containing compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.netresearchgate.net The mechanism of action for many of these derivatives is still under investigation, but some have shown promising inhibitory effects against various mycobacterial strains. researchgate.net The structural diversity of pyrazole analogues allows for the modulation of their antitubercular potency. nih.gov However, specific data on the antitubercular activity of this compound is not extensively reported.

Analgesic Activity: The analgesic properties of pyrazole derivatives have been recognized for over a century, with early examples like antipyrine. nih.gov Modern research continues to explore pyrazole-based compounds for their potential as analgesics, often linked to their anti-inflammatory (COX-inhibiting) properties. nih.govzsmu.edu.uaresearchgate.net The development of new pyrazole-containing molecules with potent analgesic effects and favorable safety profiles is an active area of research. zsmu.edu.ua As with its other biological activities, the specific analgesic potential of this compound has not been a primary focus of published studies.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drug candidates. nih.govscispace.commdpi.com For the pyrazole class of compounds, extensive SAR studies have been conducted, revealing key structural features that govern their various biological effects. nih.govscispace.commdpi.com

Impact of Substitution Patterns on Biological Efficacy

The biological efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For instance, in the context of anti-inflammatory activity, the presence of specific aryl groups at the N1 and C5 positions is a common feature of potent and selective COX-2 inhibitors. acs.org Similarly, for antitubercular activity, different substitution patterns on the pyrazole core can lead to significant variations in potency against Mycobacterium tuberculosis. nih.gov

While these general SAR principles for pyrazoles are well-established, specific SAR studies focusing on the impact of a 5-ethynyl group are not widely available. The electronic and steric properties of the ethynyl group could significantly influence the binding of the molecule to its biological targets. Further research is needed to elucidate the specific contribution of the 5-ethynyl moiety to the anti-inflammatory, antitubercular, and analgesic activities of pyrazole analogues.

Rational Design Principles for Enhanced Activity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the ligand-receptor interactions. researchgate.net For pyrazole derivatives, rational design approaches have been successfully employed to develop selective inhibitors of various enzymes, such as COX-2. ijpsjournal.com The design of these molecules often involves computational methods, including molecular modeling and docking, to predict their binding affinity and selectivity. connectjournals.comresearchgate.netijpbs.commdpi.com

The application of rational design principles to this compound analogues would require a clear understanding of their molecular targets and the role of the ethynyl group in target binding. This would involve synthesizing a library of analogues with systematic modifications to the pyrazole core and the ethynyl substituent and evaluating their biological activities. The resulting data would be invaluable for developing predictive models to guide the design of next-generation this compound-based therapeutic agents with enhanced activity and selectivity.

Molecular Modeling and Docking Studies for Target Identification